Dehydroindigo

描述

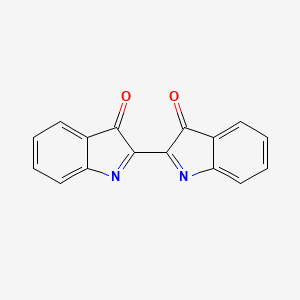

Structure

2D Structure

3D Structure

属性

CAS 编号 |

2903-89-1 |

|---|---|

分子式 |

C16H8N2O2 |

分子量 |

260.25 g/mol |

IUPAC 名称 |

2-(3-oxoindol-2-yl)indol-3-one |

InChI |

InChI=1S/C16H8N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8H |

InChI 键 |

IYPVIOXAYRCAOB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)C(=N2)C3=NC4=CC=CC=C4C3=O |

产品来源 |

United States |

Ii. Synthetic Methodologies and Precursor Chemistry of Dehydroindigo and Its Derivatives

Advanced Synthetic Strategies for Dehydroindigo Production

The production of this compound does not typically involve a de novo total synthesis approach. Instead, advanced synthetic strategies focus on the efficient and controlled oxidation of indigo (B80030), its direct precursor. The core challenge lies in achieving complete oxidation to this compound while preventing side reactions or degradation to subsequent products like isatin.

Key strategies revolve around two main oxidative methodologies:

Thermal Oxidation: This method involves heating indigo, often in the presence of a catalytic substrate or in a specific atmospheric environment. In the context of Maya Blue, it has been reported that indigo molecules incorporated into clay mineral substrates can transform into this compound during the heating process used to prepare the pigment. nih.gov A proposed pathway suggests that mild heating can cause indigo to isomerize to its hemienol form, which is then more readily oxidized to this compound at elevated temperatures. researchgate.net

Electrochemical Oxidation: This represents a more controlled and direct method for synthesizing this compound. By applying a specific electrical potential to a solution of indigo, a clean oxidation can be achieved. This process involves a two-proton, two-electron transfer and can be monitored and controlled with high precision, making it a valuable strategy for producing pure this compound for research and potential applications. researchgate.net

The choice of strategy depends on the desired scale and purity. While thermal methods are relevant to bulk processes and historical pigment formation, electrochemical synthesis offers a higher degree of control for laboratory-scale production and mechanistic studies.

Targeted Synthesis of this compound Derivatives: Molecular Design and Functionalization

While research on functionalized this compound is still emerging, the synthesis of its derivatives is logically approached through a two-step process: first, the targeted synthesis of a functionalized indigo precursor, followed by its oxidation. The extensive body of research on indigo derivatives provides a robust platform for designing and creating novel this compound compounds with tailored properties.

Molecular Design of Indigo Precursors: The indigo core can be functionalized at various positions, most commonly at the nitrogen atoms of the indole (B1671886) rings. Introducing substituents allows for the modulation of electronic properties, solubility, and photoactivity.

N-Substitution: Alkylation or acylation of the nitrogen atoms is a common strategy. For instance, N,N'-di(tert-butoxycarbonyl)indigos have been synthesized to induce strain on the central double bond and alter the molecule's photochemical properties. beilstein-journals.org

Ring Substitution: Functional groups such as halogens (e.g., bromine) can be introduced onto the benzene (B151609) rings of the indigo structure. nih.gov These substitutions can influence the electronic landscape of the molecule and, consequently, the properties of the resulting this compound derivative.

Oxidation to this compound Derivatives: Once the desired functionalized indigo derivative is synthesized and purified, it can be subjected to the oxidation methods described in section 2.1. Electrochemical oxidation is particularly suitable for this step, as the applied potential can be fine-tuned to accommodate the electronic effects of the newly introduced functional groups, ensuring a clean conversion to the corresponding functionalized this compound. The resulting derivatives are of interest for applications in materials science, particularly as potential organic semiconductors. nih.govdntb.gov.ua

Mechanistic Investigations of this compound Formation Pathways

Understanding the mechanisms of this compound formation is crucial for controlling its synthesis and explaining its presence in various chemical and historical contexts. The primary formation pathways involve the oxidation of indigo, which can be induced thermally or electrochemically.

The thermal conversion of indigo to this compound is a key process observed in the formation of certain pigments. nih.gov It is not a simple, direct oxidation but is believed to proceed through distinct mechanistic steps.

Isomerization to Hemienol: A proposed mechanism suggests that upon mild heating, indigo can first isomerize to a hemienol intermediate. researchgate.net This tautomeric form is more susceptible to oxidation.

Oxidative Dehydrogenation: At higher temperatures, this hemienol intermediate undergoes oxidative dehydrogenation to form the stable, fully conjugated this compound structure. researchgate.net The presence of oxygen is a critical factor in this step. researchgate.net

Electrochemistry provides a clear and direct route to form this compound, allowing for precise mechanistic studies. The oxidation of indigo to this compound is a well-defined electrochemical process.

The mechanism is characterized as a two-proton, two-electron (2e⁻, 2H⁺) transfer. researchgate.net In cyclic voltammetry experiments, this process is observed as a distinct oxidation peak at a specific potential. This direct electrochemical pathway offers a clean conversion, avoiding the high temperatures and potential side products associated with thermal methods. The process can be represented as:

Indigo ⇌ this compound + 2e⁻ + 2H⁺

| Electrochemical Process | Characteristic Potential | Mechanism | Reference |

|---|---|---|---|

| Oxidation of Indigo to this compound | +450 mV vs. AgCl/Ag | Two-proton, two-electron process | researchgate.net |

| Reduction of Indigo to Leucoindigo | -300 mV vs. AgCl/Ag | Two-proton, two-electron process | researchgate.net |

The generation and stability of this compound are highly sensitive to solvent and environmental factors. Research has shown that this compound can readily convert back into its more common neutral keto form, indigo, in a process that is heavily dependent on the surrounding medium. researchgate.netnih.gov

Solvent Polarity and Protic Nature: In solution, an equilibrium often exists between this compound and indigo. In aprotic, nonpolar solvents like toluene (B28343) and benzene, this compound exhibits greater stability, and its unique photophysical properties, such as high triplet state yields, are prominent. nih.gov However, in protic solvents like methanol, or in the presence of water, the equilibrium shifts, favoring the conversion back to indigo. researchgate.netnih.gov This solvent-dependent conversion is a critical consideration for its synthesis and characterization.

| Solvent | Triplet State Yield (ΦT) | Fluorescence Quantum Yield (ΦF) | Remarks | Reference |

|---|---|---|---|---|

| Toluene | 70-80% | ≤ 0.01% | Dominant excited state deactivation channel involves the triplet state. | nih.gov |

| Benzene | 70-80% | ≤ 0.01% | Similar behavior to toluene. | nih.gov |

| Methanol | ~15% | ~2% | Triplet state yield decreases significantly; fluorescence becomes more competitive. | nih.gov |

Iii. Advanced Spectroscopic and Analytical Characterization of Dehydroindigo Systems

Vibrational Spectroscopy Applications in Dehydroindigo Analysis

FTIR spectroscopy, particularly in the Attenuated Total Reflection (ATR) mode, is a powerful tool for analyzing solid samples of this compound. The ATR-FTIR spectrum of this compound displays distinct vibrational bands that allow for its differentiation from indigo (B80030). researchgate.net One of the most significant features in the analysis is the absence of the γ(N-H) band around 750 cm⁻¹, which is a characteristic peak for indigo. researchgate.net This absence is a key spectroscopic marker for the presence of this compound. researchgate.net

The analysis of hybrid materials, such as those mimicking the ancient pigment Maya blue, often involves identifying the spectral signatures of indigo and this compound. Evidence from ATR-FTIR, among other techniques, supports the view that the formation of this compound contributes to the unique color properties of these materials. researchgate.net

Table 1: Key ATR-FTIR Vibrational Bands for this compound and Indigo

| Vibrational Mode | This compound (cm⁻¹) | Indigo (cm⁻¹) | Reference |

|---|---|---|---|

| C=O Stretching | Present (regionally distinct from indigo) | ~1625 | researchgate.netresearchgate.net |

Note: Specific peak positions for C=O stretching in this compound can vary based on sample preparation and interactions with other materials.

Raman spectroscopy provides complementary vibrational information to FTIR. The Raman spectrum of solid this compound exhibits a unique pattern of peaks that are clearly distinguishable from those of indigo. researchgate.net When analyzing complex mixtures or hybrid materials where both species may be present, specific Raman peaks can be assigned to either this compound or indigo, allowing for their simultaneous detection. researchgate.net For instance, in studies of Maya blue-type specimens, Raman peaks coincident with those of this compound are often observed, particularly after thermal treatment of indigo-based samples. researchgate.net

While extensive data exists for Normal Raman spectroscopy of this compound, specific research focusing on Resonance Raman and Surface Enhanced Raman Spectroscopy (SERS) for this particular compound is less prevalent in the literature compared to its parent compound, indigo.

Table 2: Characteristic Raman Peaks for Solid this compound and Indigo

| Peak Position (cm⁻¹) | Assignment in Indigo | Presence in this compound | Reference |

|---|---|---|---|

| ~1570-1580 | Phenyl ring stretching | Present, often shifted | researchgate.netresearchgate.net |

| ~1245 | C-C stretching and C-H bending | Present, often shifted | researchgate.net |

| ~750 | N-H out-of-plane bending | Absent or significantly altered | researchgate.net |

Note: The table provides a schematic comparison. Exact peak positions and intensities can differ based on the experimental setup and sample matrix.

Electronic Absorption and Emission Spectroscopy of this compound

Electronic spectroscopy examines the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing crucial information on its color and photophysical behavior.

This compound's electronic absorption spectrum is markedly different from that of indigo, explaining its distinct color. In solution, this compound displays absorption bands at shorter wavelengths than indigo. researchgate.net Depending on the solvent, its absorption maxima range from approximately 400 nm in protic solvents to 455 nm in aprotic solvents. researchgate.netresearchgate.net This contrasts with indigo, which has a primary absorption band in the 600-620 nm range. researchgate.net

In the solid state, techniques like UV-Vis diffuse reflectance are used. Spectra of materials containing this compound show a characteristic absorption band around 475-500 nm. researchgate.net This feature, often appearing alongside the main indigo band at ~650 nm, is considered evidence for the presence of this compound in composite pigments like Maya blue. researchgate.netresearchgate.net

Table 3: UV-Vis Absorption Maxima (λmax) of this compound in Various Media

| Medium | λmax (nm) | Reference |

|---|---|---|

| Toluene (B28343) (aprotic solvent) | ~455 | researchgate.net |

| Methanol (protic solvent) | ~400 | researchgate.net |

| Solid State (in hybrid material) | ~475-500 | researchgate.net |

The photophysical properties of this compound are highly dependent on its environment, particularly the solvent. In marked contrast to indigo, where internal conversion is the dominant deactivation pathway (>99%), this compound exhibits significant triplet state formation. researchgate.netnih.gov

In non-polar solvents like toluene and benzene (B151609), the triplet state quantum yield (ΦT) is very high, ranging from 70-80%, while the fluorescence quantum yield (ΦF) is negligible (≤ 0.01%). nih.gov This indicates that intersystem crossing to the triplet state is the primary deactivation channel for the excited singlet state. researchgate.net However, in a polar protic solvent like methanol, the triplet yield decreases to about 15%, and the fluorescence quantum yield increases to 2%. researchgate.netnih.gov This change in behavior is attributed to a shift in the nature of the lowest lying singlet excited state, from n,π* in toluene to π,π* in methanol. nih.gov

Time-resolved spectroscopic studies have further revealed that the emission of this compound is complex, involving at least three interconnected species, likely rotational isomers, whose relative contributions vary with the emission wavelength. researchgate.netnih.gov

Table 4: Photophysical Properties of this compound in Different Solvents at 293 K

| Solvent | Triplet Quantum Yield (ΦT) | Fluorescence Quantum Yield (ΦF) | Dominant Deactivation Channel | Reference |

|---|---|---|---|---|

| Toluene | 0.70 - 0.80 | ≤ 0.01% | Intersystem Crossing | researchgate.netnih.gov |

| Benzene | 0.70 - 0.80 | ≤ 0.01% | Intersystem Crossing | researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for molecular structure confirmation by probing the magnetic properties of atomic nuclei. Solid-state ¹³C NMR has been successfully used to identify this compound and distinguish it from indigo. researchgate.net

The most notable difference appears in the chemical shift of the carbonyl carbon. In the solid-state ¹³C NMR spectrum, this compound shows a distinct, isolated peak at approximately 189 ppm. researchgate.net This is clearly resolved from the corresponding carbonyl peak in indigo, which appears at 191 ppm. researchgate.net When analyzing synthetic Maya blue-type specimens prepared from sepiolite, spectra have shown overlapping peaks at 193, 191, and 189 ppm, which are attributed to indigo hemienol, indigo, and this compound, respectively, confirming the presence of multiple indigoid species. researchgate.netresearchgate.net

Table 5: Solid-State ¹³C NMR Chemical Shifts for Carbonyl Carbons in Indigoid Systems

| Compound | Carbonyl Carbon (C=O) Chemical Shift (ppm) | Reference |

|---|---|---|

| This compound | ~189 | researchgate.net |

| Indigo | ~191 | researchgate.net |

Mass Spectrometry (MS) for this compound Identification and Transformation Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the identification and quantification of compounds within a sample. In the study of this compound, MS, particularly when coupled with chromatographic separation techniques, is indispensable for confirming its presence and analyzing its transformation and degradation products.

Ultra-Pressure Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) provides a highly sensitive and selective method for the analysis of this compound and related indigoid compounds. researchgate.net This technique separates components of a mixture based on their differential partitioning between a stationary and a mobile phase under high pressure, followed by mass analysis for definitive identification.

In UPLC-MS studies, this compound is typically identified based on its specific retention time and the mass-to-charge ratio (m/z) of its molecular ion. proquest.com For instance, under specific chromatographic conditions, this compound elutes at a characteristic time that distinguishes it from its parent compound, indigo, and its common precursor, isatin. proquest.com The mass spectrum for this compound typically shows a prominent signal for its protonated molecular ion [M+H]⁺. proquest.com

Research on synthetic Maya Blue-type specimens has successfully utilized UPLC-MS to provide clear evidence for the presence of significant amounts of this compound alongside indigo. researchgate.net In these analyses, the mass spectrum for this compound is characterized by a main component recorded at an m/z of 261.06, corresponding to the [M+H]⁺ ion, which is distinct from indigo's main ion at m/z 263.08 and isatin's at m/z 148.04. proquest.com This confirms that the heating process in the preparation of these pigments can induce the oxidation of indigo to this compound. proquest.com

Table 1: UPLC-MS Data for this compound and Related Compounds

| Compound | Retention Time (min) | Molecular Ion [M+H]⁺ (m/z) |

| Isatin | 4.90 | 148.04 |

| This compound | 10.62 | 261.06 |

| Indigo | 11.86 | 263.08 |

This table presents typical retention times and observed mass-to-charge ratios for this compound and related compounds under specific UPLC-MS conditions, as reported in scientific literature. proquest.com

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is an analytical technique used to characterize complex, non-volatile organic materials. eag.comwikipedia.org The sample is rapidly heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments (pyrolyzates). ndsu.edu These fragments are then separated by gas chromatography and identified by mass spectrometry. wikipedia.org

For the analysis of indigoid compounds, a derivatization step known as silylation is often employed. researchgate.net In this process, a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), is added to the sample before pyrolysis. researchgate.net This reagent reacts with polar functional groups (like -OH and -NH) to form more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives, which are more amenable to GC analysis. researchgate.net

When Py-silylation-GC-MS is applied to this compound, it yields a characteristic pyrogram with specific fragmentation products. researchgate.netresearchgate.net The principal species formed upon the pyrolysis-trimethylsilylation of this compound are the TMS ether of benzyl (B1604629) alcohol, the TMS ester of 2-anthranilic acid, and the TMS ester of N-acetylanthranilic acid. researchgate.net These products provide a unique fingerprint for the identification of this compound in complex matrices, such as archaeological pigments. researchgate.netresearchgate.net

Table 2: Principal Pyrolysis-Silylation Products of this compound

| Pyrolysis Product | Chemical Class |

| TMS ether of benzyl alcohol | Silyl Ether |

| TMS ester of 2-anthranilic acid | Silyl Ester |

| TMS ester of N-acetylanthranilic acid | Silyl Ester |

This table lists the major identifiable fragments produced from this compound during Py-GC-MS analysis with in-situ silylation using HMDS. researchgate.net

X-ray Diffraction (XRD) and Pair Distribution Function (PDF) Analysis of this compound-Containing Materials

X-ray Diffraction (XRD) is a non-destructive analytical technique used to characterize crystalline materials. It provides detailed information about the crystallographic structure, phase composition, and physical properties of a substance. lucideon.com When a monochromatic X-ray beam irradiates a sample, the X-rays are diffracted by the crystalline lattice, producing a unique diffraction pattern that acts as a fingerprint for the material. umass.edu

In the context of this compound, XRD is primarily used to study the structure of materials in which it is incorporated, such as the hybrid organic-inorganic pigment Maya Blue. researchgate.net Analysis of Maya Blue-like pigments has shown that the incorporation of indigo and its transformation into this compound can cause a certain degree of lattice distortion in the host clay mineral (e.g., palygorskite). researchgate.netresearchgate.net

While XRD is excellent for studying long-range order in crystalline materials, many this compound-containing systems can be disordered or nanocrystalline. rsc.org For these materials, Pair Distribution Function (PDF) analysis offers deeper insight into the local atomic structure. cmich.edu The PDF is obtained by a Fourier transform of the XRD pattern and describes the distribution of distances between pairs of atoms. cmich.edu This technique is sensitive to the short-range atomic order, regardless of whether the material is crystalline or amorphous. rsc.orgcmich.edu

PDF analysis can be applied to this compound-containing materials to understand the specific interactions between the dye molecules and the inorganic host. It can reveal details about the bonding and coordination environment, such as how this compound molecules are situated within the channels or on the surface of a clay mineral, and how they interact with structural water and metal ions like Mg²⁺ and Al³⁺. researchgate.net This provides a more complete structural picture than what can be obtained from standard XRD alone, especially for complex, partially ordered hybrid materials. rsc.orgresearchgate.net

Thermogravimetric Analysis (TGA) in Stability and Degradation Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. torontech.comtainstruments.com This method is highly valuable for assessing the thermal stability of materials and studying their decomposition behavior. torontech.com A TGA instrument continuously records the sample's mass as it is heated, producing a curve that shows mass loss at different temperatures. torontech.com These mass loss events correspond to processes like desorption, dehydration, and chemical decomposition. tainstruments.com

TGA has been instrumental in studying the stability of this compound within hybrid materials like Maya Blue. researchgate.net Studies show that indigo molecules incorporated into a clay mineral substrate have a higher thermal stability compared to pure crystalline indigo. nih.gov This enhanced stability is attributed to strong hydrogen bonds formed between the carbonyl and amino groups of the indigoid molecules and the structural water within the clay channels. nih.gov

The thermal decomposition of this compound-containing materials is a multi-step process. nih.govmdpi.com TGA curves of these materials typically show several distinct mass-loss stages. Initial mass loss at lower temperatures (up to ~250°C) is generally associated with the removal of adsorbed and zeolitic water from the clay matrix. Subsequent mass loss at higher temperatures corresponds to the dehydration of coordinated water, dehydroxylation of the clay structure, and the sublimation and decomposition of the organic dye molecules, including this compound. nih.govmdpi.com Kinetic analysis of TGA data can be used to separate these overlapping processes and specifically extract the decomposition steps of the incorporated indigoids. mdpi.comnih.gov For example, it has been shown that organic fragments from the breakdown of indigo and this compound leave the host matrix in the 300–500 °C temperature range. researchgate.net

Table 3: General Thermal Events in TGA of this compound-Clay Composites

| Temperature Range (°C) | Associated Thermal Event |

| < 250 °C | Dehydration (loss of zeolitic and adsorbed water) |

| 250 - 400 °C | Dehydration (loss of coordinated water) |

| 300 - 500 °C | Sublimation/decomposition of indigo/dehydroindigo |

| > 500 °C | Dehydroxylation of the clay mineral structure |

This table summarizes the typical temperature ranges for major decomposition and dehydration events observed during the thermogravimetric analysis of indigo/dehydroindigo-containing clay pigments like Maya Blue. nih.govmdpi.com

Iv. Electrochemical Behavior and Redox Chemistry of Dehydroindigo

Voltammetric Characterization of Dehydroindigo and Related Redox Couples

Voltammetric techniques have been instrumental in elucidating the redox pathways involving this compound. These methods allow for the direct investigation of electron transfer processes occurring at an electrode surface.

The electrochemical behavior of this compound can be effectively studied in the solid state by immobilizing microparticles of its precursor, indigo (B80030), onto an electrode surface. researchgate.net This approach, known as solid-state electrochemistry, provides insights into the intrinsic redox properties of the compound in a solvent-free or minimally solvated environment. When solid indigo is mechanically transferred to a graphite electrode and immersed in an electrolyte, cyclic voltammetry reveals distinct redox processes.

The oxidation of indigo to this compound is observed as an anodic peak, representing a two-electron, two-proton process. researchgate.net This transformation is chemically reversible, meaning this compound can be reduced back to indigo, which is observed as a corresponding cathodic peak. researchgate.net The analysis of indigo dye through voltammetry of microparticles has successfully identified the reversible oxidation of indigo to this compound. researchgate.net The separation between the anodic and cathodic peak potentials in these voltammograms indicates that two electrons are exchanged in this redox process. researchgate.net

| Redox Process | Peak Type | Potential (vs. Ag/AgCl) | Notes |

| Indigo → this compound + 2H⁺ + 2e⁻ | Anodic (Oxidation) | ~ +450 mV | Two-proton, two-electron process. researchgate.net |

| This compound + 2H⁺ + 2e⁻ → Indigo | Cathodic (Reduction) | Varies with conditions | Reversible process. |

Note: The exact potentials can vary depending on the experimental conditions such as the electrolyte, pH, and scan rate.

When indigo is confined to an electrode surface, the redox reactions leading to the formation and conversion of this compound are considered surface-confined processes. This confinement can be achieved by adsorbing or immobilizing the molecules onto the electrode. The voltammetric response of these surface-confined species provides direct information about the kinetics and thermodynamics of the electron transfer. The oxidation of indigo to this compound and the reduction of indigo to leucoindigo are the two primary, mutually independent redox systems observed. researchgate.net Both have been demonstrated to be chemically reversible processes. researchgate.net

Reversible Redox Systems: Indigo/Dehydroindigo and Indigo/Leucoindigo Interconversions

The electrochemistry of this system is characterized by two main reversible redox couples.

Indigo/Dehydroindigo: This couple involves the oxidation of indigo to this compound. It is a two-electron, two-proton transfer process. researchgate.net The reaction can be represented as: Indigo ⇌ this compound + 2H⁺ + 2e⁻

Indigo/Leucoindigo: This couple involves the reduction of indigo to its colorless, reduced form, leucoindigo. This is also a two-electron, two-proton transfer. researchgate.net The reaction is: Indigo + 2H⁺ + 2e⁻ ⇌ Leucoindigo

These two redox systems are distinct and can be observed independently in cyclic voltammetry experiments by selecting the appropriate potential window. researchgate.net The reversibility of the indigo/dehydroindigo system is a key feature of its electrochemical behavior. researchgate.net

| Redox Couple | Transformation | Electron/Proton Stoichiometry |

| Indigo/Dehydroindigo | Oxidation of Indigo | 2e⁻ / 2H⁺ |

| Indigo/Leucoindigo | Reduction of Indigo | 2e⁻ / 2H⁺ |

Influence of Electrolyte Systems and pH on this compound Electrochemistry

The electrochemical behavior of the this compound/indigo system is significantly influenced by the composition of the electrolyte and, most notably, the pH of the medium. nih.govcolostate.edu Since the redox reactions involve the transfer of protons, the pH of the electrolyte directly affects the potential at which these reactions occur. nih.govcolostate.edu

In strongly acidic electrolytes, the voltammetric peaks associated with the indigo redox couples can be altered, and sometimes irreversible peaks may appear. researchgate.net However, in neutral and moderately acidic media, the reversible nature of the indigo oxidation to this compound is maintained. researchgate.net The dependence of the redox potentials on pH is a hallmark of proton-coupled electron transfer (PCET) processes. dtu.dk Generally, for a reaction involving protons, the redox potential will shift to more negative values as the pH increases (becomes more alkaline), and to more positive values as the pH decreases (becomes more acidic). dtu.dkmdpi.com This is because the availability of protons influences the thermodynamics of the reaction. colostate.edu

The efficiency and kinetics of these electrochemical processes are impacted by the electrolyte's physical and chemical properties. nih.gov The nature of the ions in the electrolyte can also affect the electrical double layer at the electrode-solution interface, which in turn can influence the rate of electron transfer. mdpi.com

Electrocatalytic Applications of this compound Systems (e.g., Oxygen Reduction Reaction)

While organic molecules with reversible redox properties are often investigated for electrocatalytic applications, there is limited specific research available detailing the use of this compound itself as a primary electrocatalyst for the oxygen reduction reaction (ORR). The ORR is a critical reaction in energy conversion devices like fuel cells. Electrocatalysis research for the ORR often focuses on precious metals, such as platinum and palladium, and transition metal oxides. mdpi.comfrontiersin.org The goal is to find efficient and stable catalysts that can accelerate the multi-electron reduction of oxygen. While the reversible redox nature of the indigo/dehydroindigo system makes it an interesting candidate for electron mediation, its direct application and efficacy as an ORR catalyst have not been extensively reported in the reviewed literature.

V. Theoretical Chemistry and Computational Modeling of Dehydroindigo

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic characteristics of dehydroindigo. rsc.org By approximating the many-electron problem to one concerning the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for molecules of this size. rsc.org

DFT calculations have been instrumental in characterizing the fundamental electronic states of this compound. nih.gov Studies using the B3LYP functional with a 6-31G** basis set have detailed the geometries and energies of the ground state (S₀), the first excited singlet state (S₁), and the first excited triplet state (T₁). nih.govnih.gov

In the ground state (S₀), the molecule is predicted to be non-planar, with the two indole-like moieties deviating from planarity by approximately 20 degrees. nih.govnih.gov However, upon excitation to either the S₁ or T₁ state, the molecule adopts a more planar conformation. nih.govnih.gov This change in geometry is accompanied by a systematic decrease in the length of the central carbon-carbon double bond, with the bond being longest in the S₀ state, shorter in the S₁ state, and shortest in the T₁ state. nih.govnih.gov This suggests a strengthening of this central bond upon electronic excitation.

The relative energies of these states are crucial for understanding the photophysical behavior of this compound. The energy gap between the S₀ and S₁ states corresponds to the molecule's primary absorption band, while the S₁-T₁ gap is a key parameter in determining the efficiency of intersystem crossing. The nature of the lowest lying singlet excited state has been found to be solvent-dependent, exhibiting n,π* character in non-polar solvents like toluene (B28343) and π,π* character in polar solvents such as methanol. nih.gov

| State | Planarity | Central C=C Bond Length |

| S₀ (Ground State) | Non-planar (~20° deviation) | Longest |

| S₁ (Excited Singlet) | Essentially Planar | Intermediate |

| T₁ (Excited Triplet) | Essentially Planar | Shortest |

This table summarizes the conformational and bond length changes in this compound upon electronic excitation as predicted by DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic transitions and reactivity of a molecule. For this compound, the HOMO-LUMO transition is the primary contributor to its lowest energy electronic absorption. nih.gov

Analysis of the molecular orbitals shows that the HOMO to LUMO transition involves a significant n → π* character. nih.gov Specifically, this transition corresponds to the movement of electron density from the nonbonding orbitals of the oxygen atoms to the π* antibonding orbitals associated with the central C=C double bond and the adjacent C-N bonds. nih.gov The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic absorption wavelength and its chemical stability.

Geometry optimization using DFT is a fundamental step in computational analysis, providing the most stable three-dimensional structure of a molecule. As mentioned, these calculations reveal that this compound is non-planar in its ground state. nih.govnih.gov This deviation from planarity is a key structural feature.

Furthermore, computational studies, supported by time-resolved spectroscopy, suggest the existence of rotational isomerism in this compound. nih.gov The emission properties of this compound in solution are consistent with the presence of three distinct but interconnected species, which are likely different rotational conformers. nih.gov These conformers contribute differently to the emission spectrum depending on the wavelength, indicating a complex conformational landscape that influences the molecule's photophysical behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Spectra Simulation

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its applicability to excited states, making it an excellent method for simulating optical absorption spectra. mdpi.comresearchgate.net TD-DFT calculations can predict the vertical excitation energies (corresponding to absorption maxima) and the oscillator strengths (related to absorption intensity) of electronic transitions. researchgate.netresearchgate.net

For this compound and related indigoid dyes, TD-DFT has been used to calculate their electronic spectra. researchgate.net The results from these simulations generally show good agreement with experimental UV-Visible absorption spectra, allowing for the confident assignment of spectral bands to specific electronic transitions, such as the π → π* and n → π* transitions discussed previously. nih.govresearchgate.net By accurately predicting how chemical modifications or environmental effects (like solvent polarity) will alter the absorption spectrum, TD-DFT serves as a valuable predictive tool in the study of this compound and the design of new functional dyes. mdpi.com

Molecular Dynamics (MD) Simulations for Interfacial Interactions and Dynamic Behavior

While DFT and TD-DFT provide detailed electronic information from a static perspective, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the study of processes like conformational changes, solvation, and interactions at interfaces. rsc.orgnih.gov

Although specific MD studies focusing solely on this compound are not widely reported, simulations of the closely related indigo (B80030) molecule provide a strong precedent for the potential applications of this technique. researchgate.net For instance, classical MD simulations have been used to study the interaction of indigo with clay minerals in the formation of Maya Blue pigment. nih.gov These simulations have provided atomic-level detail on how indigo molecules are situated within the nano-channels of palygorskite clay and the nature of the host-guest interactions, such as hydrogen bonding with structural water. nih.govnih.gov

Similar MD simulations could be applied to this compound to understand its dynamic behavior in solution and its interfacial interactions with surfaces, such as clays (B1170129) or semiconductor materials. acs.org Such studies would be crucial for understanding its role in hybrid materials like Maya Blue and for applications where its interaction with a substrate is important.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Hybrid Systems

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics with the efficiency of classical molecular mechanics. rsc.org In a QM/MM simulation, the chemically active part of a system (e.g., the this compound molecule where electronic changes occur) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules, a clay matrix, or a protein) is treated with a computationally less expensive MM force field.

This approach is particularly well-suited for studying large, complex systems where a full QM treatment would be computationally prohibitive. For this compound, a QM/MM approach could be used to model its spectroscopic properties in a solvent with much higher accuracy than continuum solvent models, by explicitly including the quantum mechanical interactions with the first solvation shell. researchgate.net It would also be the method of choice for studying this compound embedded within a biological or material matrix, for example, to investigate the specific interactions that contribute to the stability and color of Maya Blue. nih.gov By treating the this compound and its immediate interaction partners at the QM level, one can accurately describe charge transfer, polarization, and changes in electronic states, while still accounting for the structural and dynamic effects of the larger environment at the MM level.

Computational Insights into Reaction Mechanisms of this compound Formation and Transformation

Computational chemistry provides a powerful lens through which the intricate mechanisms of chemical reactions can be explored at a molecular level. In the context of this compound, theoretical studies, particularly those employing quantum mechanics, have begun to unravel the complex pathways leading to its formation from indigo and its subsequent chemical transformations. These computational models offer valuable insights into reaction energetics, transition states, and the influence of various reagents, complementing experimental observations.

The formation of this compound is fundamentally an oxidation process, involving the removal of two hydrogen atoms from the parent indigo molecule. Computational studies have explored several potential mechanisms for this transformation, with a significant focus on radical-initiated pathways. One of the most detailed computational investigations into this process has been the quantum chemistry study of the oxidation of indigo initiated by hydroxyl (•OH) and hydroperoxyl (•OOH) radicals, performed within the framework of Density Functional Theory (DFT).

This research has systematically evaluated two primary reaction channels: hydrogen abstraction from the N-H groups of indigo and radical addition to the molecule's carbon framework. The findings indicate that the reaction between an indigo molecule and a hydroxyl radical can proceed through two competitive and viable mechanisms:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from one of the N-H sites on the indigo molecule.

Radical Addition: The •OH radical can add to the central C=C double bond of the indigo chromophore.

Computational analysis suggests that the radical addition pathway is energetically favored over hydrogen abstraction. Both of these initial steps lead to a modification of the indigo chromophore, which is the basis for the change in color observed when indigo is oxidized.

In contrast, the reactivity of indigo with the hydroperoxyl radical (•OOH) appears to be more selective. According to computational models, only the addition of the •OOH radical to the central double bond is a thermodynamically feasible pathway. However, the transition state for this reaction has a significantly higher free energy barrier compared to the reaction with the hydroxyl radical. This suggests that under atmospheric conditions where both radicals may be present, the oxidation of indigo is more likely to be initiated by hydroxyl radicals.

The transformation of this compound, particularly its degradation, is another area of interest for computational modeling. It is widely suggested that this compound is a key intermediate in the oxidative degradation of indigo to isatin. While detailed computational studies on the specific reaction coordinates and transition states for the transformation of this compound are still emerging, the initial steps of indigo oxidation provide a foundational understanding of how this intermediate is formed, setting the stage for its subsequent reactions.

The computational data from these mechanistic studies can be summarized to compare the feasibility of the different initial steps in indigo oxidation.

| Reactants | Reaction Pathway | Thermodynamic Feasibility | Kinetic Feasibility | Computational Method |

|---|---|---|---|---|

| Indigo + •OH | H-abstraction from N-H site | Feasible | Competitive | DFT |

| Indigo + •OH | Radical addition to C=C bond | Feasible | Favored | DFT |

| Indigo + •OOH | H-abstraction from N-H site | Not Feasible | - | DFT |

| Indigo + •OOH | Radical addition to C=C bond | Feasible | Less Favored (Higher Energy Barrier) | DFT |

Vi. Advanced Materials Applications and Functionalization of Dehydroindigo

Dehydroindigo in Organic Electronics and Optoelectronic Device Development

The exploration of this compound in organic electronics is in its nascent stages, with much of the foundational knowledge being derived from its photophysical and electrochemical characteristics. The reversible redox chemistry inherent in the broader indigoid family suggests that this compound could be a viable component in organic electronic devices. researchgate.net

While the parent molecule, indigo (B80030), is known for its hydrogen-bonded crystal structure which contributes to its semiconducting properties, specific studies on the solid-state hydrogen bonding network of this compound are not extensively available. researchgate.net Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-31G** level have provided insights into the molecular geometry of this compound. In the ground state (S₀), the two indole-like moieties are predicted to deviate from planarity by approximately 20 degrees. nih.gov However, in the excited singlet (S₁) and triplet (T₁) states, the molecule adopts a more planar structure. nih.gov This planarity in excited states is a crucial factor for efficient charge transport in organic semiconductors.

The potential for hydrogen bonding in this compound is inherent in its molecular structure, which includes carbonyl groups that can act as hydrogen bond acceptors. The formation of a rigid hydrogen-bonded network in the solid state is a key factor in the performance of many organic semiconductors, as it facilitates ordered molecular packing and enhances electronic coupling between adjacent molecules. rsc.org Further experimental studies, such as single-crystal X-ray diffraction, are needed to fully elucidate the hydrogen bonding motifs in solid-state this compound and to confirm its potential as a hydrogen-bonded organic semiconductor.

Direct experimental data on the charge transport properties, such as charge carrier mobility, of this compound in thin-film transistors is currently limited in the scientific literature. However, theoretical studies and the known electronic properties of this compound provide a basis for considering its potential.

DFT calculations have been employed to characterize the electronic ground and excited states of this compound. The highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) transition is described as an n → π* transition, involving the nonbonding orbitals of the oxygen atoms and the central carbon-carbon and adjacent carbon-nitrogen bonds. nih.gov Understanding these frontier molecular orbitals is fundamental to predicting the charge transport characteristics of a material.

For a comparative perspective, theoretical investigations into related indigo derivatives have suggested that hydrogen bonding can significantly influence charge mobility by reinforcing π-π stacking and reducing the center-to-center distance between molecules. researchgate.net While these studies did not specifically focus on this compound, they highlight the importance of intermolecular interactions in determining the charge transport properties of indigoid semiconductors. Future research involving the fabrication and characterization of organic field-effect transistors (OFETs) using this compound as the active layer is necessary to experimentally determine its charge transport properties and evaluate its performance in electronic devices.

The stability of organic semiconductors is a critical factor for their practical application in electronic devices. This compound is known to be present in the remarkably stable ancient pigment Maya Blue, where it is complexed with palygorskite clay. researchgate.netnih.gov This suggests that the this compound molecule itself possesses a degree of inherent stability.

However, in solution, this compound can readily convert to the neutral keto form, indigo, in a process that is dependent on the solvent and the presence of water. researchgate.netnih.gov This reactivity in solution highlights a potential challenge for the long-term stability of this compound-based devices, where exposure to ambient conditions, including moisture, could lead to degradation or changes in the active material.

Further research into the photostability and thermal stability of this compound in thin-film form is required to assess its viability for long-term use in organic electronic components. Encapsulation and other device engineering strategies may be necessary to protect this compound-based active layers from environmental factors that could compromise their performance over time.

This compound-based Molecular Switches and Photochromic Systems

The ability of a molecule to reversibly switch between two or more stable states in response to an external stimulus, such as light, is the basis for its use as a molecular switch. While the broader class of indigo derivatives has been investigated for their photochromic properties, specific research into the design and function of this compound-based molecular switches is an emerging area.

The photophysical properties of this compound have been studied in detail, providing a foundation for understanding its potential in photoswitchable systems. A comprehensive investigation of this compound in different solvents has revealed that its excited state deactivation pathways are highly solvent-dependent. researchgate.netnih.gov

In non-polar solvents like toluene (B28343) and benzene (B151609), the dominant deactivation channel for the excited state of this compound is through the formation of a triplet state, with triplet state quantum yields (ΦT) of 70-80% and negligible fluorescence (≤ 0.01%). nih.gov In contrast, in a polar solvent like methanol, the triplet state yield decreases significantly to approximately 15%, while the fluorescence quantum yield increases to 2%. nih.gov This solvent-dependent behavior of the excited state pathways is a key consideration in the design of this compound-based photoswitches.

The following table summarizes the key photophysical properties of this compound in different solvents at 293 K.

| Solvent | Triplet State Quantum Yield (ΦT) | Fluorescence Quantum Yield (ΦF) | Lowest Lying Singlet Excited State |

|---|---|---|---|

| Toluene | 0.70 - 0.80 | ≤ 0.01 | n,π |

| Benzene | 0.70 - 0.80 | ≤ 0.01 | n,π |

| Methanol | ~0.15 | 0.02 | π,π* |

Data sourced from Rondão et al. (2010). nih.gov

The synthesis of specific this compound derivatives designed for photoswitching applications has not been extensively reported. However, the principles would likely involve chemical modifications to tune the energy levels of the ground and excited states, influence the quantum yields of the desired photochemical reactions, and enhance the stability of the different isomeric forms.

The development of molecular systems where chiroptical properties, such as circular dichroism (CD), can be controlled by light is a significant area of research in materials science. This requires the design and synthesis of chiral photoswitchable molecules.

Currently, there is a lack of specific research on chiral this compound derivatives and the light-induced modulation of their chiroptical properties. While studies on axially chiral hemi-indigo photoswitches have demonstrated the ability to reversibly alter CD signals upon irradiation, similar investigations have not been reported for this compound. semanticscholar.orgresearchgate.net

The development of chiral this compound-based systems would first require the synthesis of enantiomerically pure this compound derivatives. Subsequent photophysical studies would then be needed to determine if photoisomerization or other photochemical reactions can effectively modulate their chiroptical properties. Computational studies, such as time-dependent density functional theory (TDDFT), could play a crucial role in predicting the CD spectra of different isomers and guiding the design of new chiral this compound-based photoswitches.

Development of Photochromic Tags and Optical Sensors

The exploration of this compound's parent compound, indigo, and its derivatives has paved the way for the development of advanced photochromic materials. These materials have the ability to change color reversibly upon exposure to light, making them suitable for applications such as optical sensors and smart tags.

Research into photochromic indigo derivatives has shown that modifications to the core indigo structure can induce photoswitching capabilities. nih.gov For instance, mono-arylated indigo derivatives have been synthesized and studied for their photoisomerization properties. nih.gov A notable application of these derivatives is in the development of water sensors with high sensitivity. nih.gov The sensing mechanism is based on the significant acceleration of the thermal Z-E relaxation of the indigo derivative in the presence of water in an organic solvent. nih.gov

Furthermore, the development of red-light-controllable biomedical soft materials has been achieved using amphiphilic indigo-based photoswitches. nih.gov Irradiation with red light causes an E-Z isomerization of the indigo derivatives, leading to the disassembly of vesicle structures. nih.gov The original structure can be restored through thermal Z-E relaxation. nih.gov

While much of the current research focuses on indigo derivatives, the understanding of their photochromic behavior provides a foundation for the potential development of this compound-based photochromic tags and optical sensors. The inherent redox relationship between indigo and this compound suggests that this compound could be integrated into similar photoswitchable systems. Photochromic sensors, in general, are advantageous as they can provide more recognition states and sensing information, leading to enhanced sensitivity to external stimuli. rsc.org The design of such sensors can be tailored for specific analyte recognition and multi-analyte discrimination by incorporating various ionophores, dyes, and metallic complexations. rsc.org

Supramolecular Assemblies and Organic-Inorganic Hybrid Materials Incorporating this compound

This compound is a key component in certain supramolecular assemblies and organic-inorganic hybrid materials, most notably the historical pigment Maya Blue. Its interaction with clay minerals leads to the formation of exceptionally stable and uniquely colored materials.

Interaction with Clay Minerals (Palygorskite, Sepiolite, Laponite, Montmorillonite (B579905), Kaopolinite)

This compound, along with indigo, forms stable hybrid structures with various clay minerals, particularly the fibrous clay palygorskite. researchgate.net The interaction is not limited to palygorskite, as studies have also explored its association with sepiolite, laponite, montmorillonite, and kaolinite. researchgate.netresearchgate.net

The nature of the interaction is complex and can involve several mechanisms:

Insertion into Channels and Grooves : In fibrous clays (B1170129) like palygorskite and sepiolite, indigo and this compound molecules are thought to be inserted into the nano-tunnels and surface grooves of the clay structure. researchgate.netcambridge.org This encapsulation is a key factor in the stability of the resulting pigment.

Hydrogen Bonding : Hydrogen bonds form between the carbonyl (C=O) and amino (N-H) groups of the this compound molecule and the structural water or silanol (B1196071) groups on the clay surface. researchgate.netresearchgate.net

Coordination with Metal Cations : There is evidence of interaction between the dye molecules and magnesium (Mg²⁺) and aluminum (Al³⁺) cations within the clay structure, mediated by coordinated water molecules. researchgate.netnih.gov

The stability of the hybrid pigment is influenced by the type of clay. For instance, hybrid pigments based on montmorillonite and halloysite, which lack coordinated water, exhibit poor stability. researchgate.net

| Clay Mineral | Type | Nature of Interaction with this compound | Resulting Hybrid Material |

|---|---|---|---|

| Palygorskite | Fibrous Phyllosilicate | Insertion into channels and grooves, hydrogen bonding with structural water and silanol groups, coordination with Al³⁺ and Mg²⁺. researchgate.netresearchgate.netnih.gov | Maya Blue researchgate.net |

| Sepiolite | Fibrous Phyllosilicate | Insertion into channels, hydrogen bonding with coordinated water. researchgate.netcambridge.orgresearchgate.net | Maya Blue-like pigments cambridge.org |

| Laponite | Synthetic Smectite | Formation of hybrid structures. researchgate.net | Laponite blue researchgate.net |

| Montmorillonite | Smectite | Weak attachment, leading to poor stability. researchgate.net | Unstable hybrid pigments researchgate.net |

| Kaolinite | Kaolin | Weak attachment. | - |

Formation Mechanisms of Historical and Modern Hybrid Pigments (e.g., Maya Blue, Maya Yellow)

The ancient pigment Maya Blue is a prime example of a this compound-containing hybrid material. Its formation is a result of the chemical transformation of indigo in the presence of palygorskite clay.

The production of Maya Blue involves heating a mixture of indigo and palygorskite. farhorizons.com During this process, a portion of the blue indigo undergoes oxidation to form the yellowish this compound. nih.govfarhorizons.com The final color of the pigment, which can range from blue to a greenish-blue, is determined by the relative proportions of indigo and this compound in the clay matrix. farhorizons.com The ancient Mayas may have been able to control the hue of the pigment by adjusting the temperature and duration of the heating process. farhorizons.com The attachment of both indigo and this compound to the palygorskite is an endothermic process that becomes thermodynamically spontaneous at moderate temperatures. researchgate.net

Maya Yellow is another historical pigment that is believed to be related to the production of Maya Blue. It is thought that the preparation of Maya Yellow was an intermediate step in the synthesis of indigo and Maya Blue. The process likely involved soaking the leaves and branches of indigo-producing plants in a suspension of slaked lime in water. A portion of the resulting yellow suspension could then be mixed with palygorskite to create Maya Yellow.

Characterization of Topological Isomers and Dye-Clay Binding Configurations

The interaction between this compound and clay minerals is not uniform, leading to the formation of different topological isomers within the hybrid material. These isomers represent different spatial arrangements and binding configurations of the dye molecules with respect to the clay structure.

Spectroscopic and electrochemical studies suggest that Maya Blue should be considered a complex polyfunctional organic-inorganic hybrid material. researchgate.net Within this material, different topological isomers of both indigo and this compound molecules are distributed on the surface of the palygorskite framework and within its channels. researchgate.net

These different isomers are thought to arise from various dye-clay interactions, which can be categorized as follows:

Hydrogen bonding with structural water molecules within the clay. researchgate.net

Interaction with Mg²⁺ and Al³⁺ ions , mediated by structural water. researchgate.net

Direct interaction of the dye molecules with silanol units on the clay surface. researchgate.net

| Location in Clay | Type of Interaction | Description |

|---|---|---|

| Clay Surface | Interaction with silanol units | This compound molecules are anchored to the external surface of the clay through interactions with silanol groups. researchgate.netresearchgate.net |

| Clay Channels/Grooves | Hydrogen bonding with structural water | This compound molecules are located within the internal channels or grooves of the clay and are stabilized by hydrogen bonds with water molecules coordinated to the clay structure. researchgate.netresearchgate.net |

| Clay Channels/Grooves | Interaction with metal cations (Mg²⁺, Al³⁺) | This compound molecules interact with the structural metal cations of the clay, an interaction that is mediated by water molecules. researchgate.netresearchgate.net |

Role of Hydrogen Bonding in Hybrid Material Stabilization and Color Properties

Hydrogen bonding plays a critical role in both the remarkable stability and the characteristic color of this compound-based hybrid materials like Maya Blue. The interactions between the this compound molecules and the clay matrix are largely governed by the formation of hydrogen bonds.

The carbonyl (C=O) and amino (N-H) groups of the this compound molecule can act as hydrogen bond acceptors and donors, respectively. These groups form strong hydrogen bonds with the hydroxyl groups of the structural water molecules present in the channels of clays like palygorskite and sepiolite. researchgate.netresearchgate.net These hydrogen bonds are essential for anchoring the dye molecules within the clay structure, contributing significantly to the pigment's resistance to chemical and environmental degradation. researchgate.net

Studies have shown that coordinated water is crucial for the greenish-blue color and outstanding stability of Maya Blue, while zeolitic water and structural hydroxyls have a lesser effect on the pigment's properties. researchgate.netresearchgate.net The formation of these hydrogen bonds can also influence the electronic properties of the this compound molecule, thereby affecting the color of the hybrid material. The interaction with the clay can cause shifts in the absorption spectrum of the dye, contributing to the unique hue of the final pigment. The weakening of hydrogen bonds due to nuclear quantum effects can lead to changes in the vibrational spectra of these materials, particularly in the O-H stretching region. qub.ac.uk

Coordination Chemistry: this compound Anions as Bridging Electron-Donor Ligands

In the realm of coordination chemistry, this compound, in its deprotonated anionic form, demonstrates the ability to act as a bridging electron-donor ligand in multinuclear metal complexes. This has been particularly well-studied in diruthenium complexes.

Complexes have been synthesized where singly or doubly deprotonated indigo anions are coordinated to one or two [Ru(pap)₂]²⁺ fragments (where pap is 2-phenylazopyridine). acs.org In the dinuclear complex, {Ru(pap)₂}₂(μ-Ind²⁻)₂, the doubly deprotonated indigo dianion (Ind²⁻) acts as a bischelating bridge between the two ruthenium centers. acs.org This represents the first structural evidence for a μ-Ind²⁻ ligand in a dinuclear complex. acs.org

The deprotonated indigo ligand is an effective σ- and π-donating bridge. acs.orgnih.gov Spectroelectrochemical studies of these complexes reveal that oxidation processes occur predominantly at the anionic indigo ligand, leading to the formation of an indigo radical intermediate. acs.org This highlights the electron-donating nature of the this compound anion.

The structure of these complexes has been characterized using techniques such as X-ray crystallography. In the diruthenium complex bridged by the indigo dianion, the two metal centers are separated by a distance of 6.354 Å. acs.orgnih.gov Density functional theory (DFT) calculations have been used to model the structures and have confirmed the dianionic state of the bridging ligand. acs.org

| Property | Value/Description | Reference |

|---|---|---|

| Complex Formula | {Ru(pap)₂}₂(μ-Ind²⁻)₂ | acs.org |

| Bridging Ligand | Doubly deprotonated indigo (Ind²⁻) | acs.org |

| Metal Centers | Ruthenium (Ru) | acs.org |

| Coordination Mode | Bischelating bridging ligand | acs.org |

| Metal-Metal Distance | 6.354 Å | acs.orgnih.gov |

| Electronic Nature of Bridge | σ- and π-donating | acs.orgnih.gov |

| Redox Behavior | Oxidation occurs at the indigo ligand, forming a radical intermediate. | acs.org |

Lack of Documented Catalytic Applications for this compound Systems in Scientific Literature

A thorough review of scientific databases and scholarly articles reveals a significant gap in the research concerning the direct catalytic applications of this compound and its derivatives. While the compound is noted for its presence in historical pigments and its interesting photophysical properties, its role as a catalyst or as a key component in catalytic systems is not an established area of study.

This compound, the oxidized form of the well-known dye indigo, has been a subject of interest primarily in the context of materials science and cultural heritage, particularly for its contribution to the remarkable stability and color of Maya Blue pigment. researchgate.netresearchgate.net Research has also delved into its electronic and photophysical properties. researchgate.netnih.gov

In the broader field of indigoid chemistry, metal complexes of the parent compound, indigo, have been synthesized and studied. One notable instance in the literature mentions the synthesis of a complex where doubly deprotonated cis-dehydroindigo acts as an N,N chelating ligand for Ruthenium(II). researchgate.net However, this report focuses on the synthesis and structural characterization of the complex rather than its application in catalysis. Subsequent research on the catalytic activity of this or similar this compound-metal complexes is not available in the reviewed literature.

The catalytic research that does involve the indigo family of compounds has predominantly focused on the reduction of indigo to leuco-indigo, a crucial step in vat dyeing processes. In these studies, other molecules, such as anthraquinone, serve as the catalyst, while indigo is the substrate. researchgate.netrsc.org There is no indication that this compound itself has been employed to catalyze this or any other chemical transformation.

Extensive searches for terms such as "this compound catalysis," "catalytic activity of this compound," and "this compound metal complex catalysis" did not yield any studies presenting this compound systems as catalysts for organic reactions or other chemical processes. Consequently, there are no available research findings, performance data—such as turnover numbers, reaction yields, or selectivity—or corresponding data tables to report on this topic.

While ruthenium complexes, in general, are widely recognized for their versatile catalytic activities in numerous chemical reactions, the specific use of this compound as a ligand to create catalytically active ruthenium centers has not been explored or documented in published research. nih.govnih.govsigmaaldrich.comsamaterials.comrsc.orgnumberanalytics.comrsc.organl.govresearchgate.netchemicalonline.com

Vii. Structure Property Relationships, Stability, and Degradation Mechanisms of Dehydroindigo

Correlations between Dehydroindigo Molecular Structure and Spectroscopic Signatures

The spectroscopic properties of this compound are intrinsically linked to its molecular structure. Computational studies, specifically Density Functional Theory (DFT) calculations, have provided significant insights into its electronic and geometric configurations. In its ground state (S₀), the two indole-like moieties of the this compound molecule are not perfectly planar, deviating by approximately 20 degrees. nih.gov However, upon excitation to the first singlet (S₁) or triplet (T₁) state, the molecule adopts a more planar conformation. This structural change is accompanied by a decrease in the length of the central carbon-carbon bond. nih.gov

The primary electronic transition responsible for its color, the HOMO-LUMO transition, is characterized as an n → π* transition. This involves the promotion of an electron from the nonbonding orbitals of the oxygen atoms to the antibonding π* orbitals associated with the central C=C and adjacent C-N bonds. nih.gov

These structural and electronic features give rise to distinct spectroscopic signatures:

¹³C Nuclear Magnetic Resonance (NMR) : In solid-state ¹³C NMR, this compound can be distinguished from its parent compound, indigo (B80030). While indigo shows a characteristic peak for its carbonyl carbons at around 191 ppm, this compound displays a distinct, isolated peak at approximately 189 ppm.

| Spectroscopic Technique | Key Signature | Observed Value/Range | Reference |

|---|---|---|---|

| UV-Visible Absorption | λmax in Maya Blue | ca. 475 nm | researchgate.net |

| UV-Visible Absorption | Simulated λmax (in CHCl₃) | ca. 500 nm | researchgate.net |

| Solid-State ¹³C NMR | Carbonyl Carbon (C=O) Shift | ca. 189 ppm |

Influence of this compound/Indigo Ratio on Macroscopic Optical Properties (e.g., Hue, Color Variability)

The ratio of this compound to indigo within a material is a critical determinant of its final color and hue. This phenomenon is most notably documented in studies of Maya Blue, an exceptionally stable pigment created by the ancient Mayas. The variability in the color of Maya Blue, which ranges from a vibrant blue to a turquoise or greenish-blue, is directly attributed to the relative concentrations of these two compounds. researchgate.net

The formation of this compound from indigo is an oxidation process, the extent of which can be controlled by the conditions used during the pigment's preparation, particularly temperature. researchgate.net Higher temperatures during the synthesis of Maya Blue-type pigments promote the oxidation of indigo, leading to a higher this compound/indigo ratio. researchgate.net

Indigo is responsible for the primary blue color, with a main absorption band around 650 nm. researchgate.net

This compound is yellowish, absorbing light at shorter wavelengths (around 455-475 nm). researchgate.netresearchgate.net

Thermochemical Parameters of this compound Attachment and Transformation Processes

The interaction of this compound with clay matrices, such as the palygorskite used in Maya Blue, and its formation from indigo are governed by specific thermodynamic parameters. Studies utilizing solid-state electrochemistry have enabled the calculation of the enthalpy (ΔH°) and entropy (ΔS°) for the attachment of this compound to the palygorskite support. researchgate.net

Research indicates that the attachment processes for both indigo and this compound onto the clay are endothermic, meaning they require an input of energy to proceed. researchgate.net Despite being endothermic, these processes become thermodynamically spontaneous at moderate temperatures, driven by a favorable entropy change. researchgate.net This suggests that ancient artisans could have utilized controlled heating not only to drive the oxidation of indigo to this compound but also to facilitate the stable binding of these molecules to the clay matrix. researchgate.net A consistent set of thermochemical parameters for the successive isomerization and redox processes that indigo undergoes when associated with palygorskite has been obtained from various analytical techniques, including ATR-FTIR, solid-state electrochemistry, and UV-vis diffuse reflectance spectra. researchgate.net

Mechanisms of this compound Degradation and Factors Affecting Stability

This compound is a relatively reactive molecule and an important intermediate in the oxidative degradation pathway of indigo. Its stability is highly dependent on its chemical environment, including the presence of water and its interaction with supporting matrices.

This compound is recognized as an intermediate compound in the oxidation of indigo to its ultimate degradation product, isatin. researchgate.net The degradation pathway proceeds via the oxidation of the keto form of indigo to produce this compound, which can then be further oxidized to isatin. researchgate.netresearchgate.net The presence of this compound can be transient; for instance, during the aging of indigo, a new fluorescent compound identified as this compound appears before further degradation occurs. researchgate.net Isatin itself is a known oxidative degradation product of the parent indigo molecule. researchgate.net

The photochemical behavior of this compound varies significantly with its environment, particularly the solvent. nih.gov Unlike indigo, where internal conversion is the dominant deactivation pathway for the excited state (>99%), this compound exhibits different deactivation channels. nih.gov

In non-polar solvents like toluene (B28343) and benzene (B151609) , the primary deactivation channel for the excited state involves the formation of a triplet state, with triplet state yields (ΦT) of 70-80% and negligible fluorescence. nih.gov

In a protic solvent like methanol , the triplet state yield drops significantly to about 15%, while the fluorescence quantum yield increases to 2%, making these processes competitive with internal conversion. nih.gov

This solvent-dependent behavior suggests that the stability of this compound under light exposure is highly conditional. The molecule is also susceptible to degradation in the presence of water, readily converting back to the more stable keto form of indigo. nih.gov However, when integrated into a protective matrix like a clay mineral, its photochemical stability can be significantly enhanced. researchgate.net

| Solvent | Triplet State Yield (ΦT) | Fluorescence Quantum Yield (ΦF) | Dominant Deactivation Channel | Reference |

|---|---|---|---|---|

| Toluene | 70-80% | ≤ 0.01% | Intersystem Crossing (Triplet State) | nih.gov |

| Benzene | 70-80% | ≤ 0.01% | Intersystem Crossing (Triplet State) | nih.gov |

| Methanol | ca. 15% | ca. 2% | Competitive (ISC, Fluorescence, IC) | nih.gov |

The interaction with a solid support, such as a clay mineral, has a profound stabilizing effect on this compound. This is a key factor in the remarkable longevity of the Maya Blue pigment. researchgate.netresearchgate.net

Several mechanisms contribute to this enhanced stability:

Physical Protection : It is inferred that this compound molecules can penetrate more deeply into the channels and surface grooves of the palygorskite clay structure. researchgate.netresearchgate.net This encapsulation provides physical protection from external chemical agents, such as water and oxygen, that would otherwise lead to its degradation or conversion back to indigo. nih.govresearchgate.net

Hydrogen Bonding : The stability of this compound within the clay matrix is also attributed to the formation of hydrogen bonds. These bonds can form between the nitrogen atoms of the this compound molecule and the silanol (B1196071) (Si-OH) groups present on the surface and edges of the clay particles. researchgate.net

Stabilization of Excited States : When confined within the clay matrix, the electronic excited states of the dye are stabilized. This leads to a more efficient and faster relaxation of energy, which minimizes the time the molecule spends in a reactive excited state and thus enhances its photostability. cambridge.org

Studies on different types of clays (B1170129) have shown that fibrous clays with internal channels, like palygorskite and sepiolite, are particularly effective at stabilizing indigo and this compound, whereas laminar clays like montmorillonite (B579905) are less so. researchgate.netpsu.edu This highlights the importance of the specific clay architecture in providing a protective and stabilizing environment. researchgate.net

Polymorphism and its Impact on this compound Electronic and Optical Transport Properties

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different molecular packing and intermolecular interactions, is a critical factor in determining the electronic and optical properties of organic semiconducting materials. researchgate.netnih.gov Different polymorphs of the same material can exhibit significant variations in properties such as charge carrier mobility, conductivity, and light absorption and emission characteristics. researchgate.netnih.gov This is because the arrangement of molecules in the solid state directly influences the degree of orbital overlap between adjacent molecules, which is fundamental to charge transport. nih.govresearchgate.net

While the study of polymorphism is well-established for many organic semiconductors, providing a platform to investigate structure-property relationships, specific research into the polymorphic forms of this compound and their distinct electronic and optical transport properties is not extensively documented in publicly available literature. researchgate.netnih.gov General principles from the field of organic electronics suggest that controlling the crystallization of this compound could lead to different polymorphs. These hypothetical polymorphs would likely possess unique electronic and optical transport characteristics.

For instance, a polymorph with a more co-planar arrangement of the indole-like moieties and shorter intermolecular distances would be expected to facilitate better π-π stacking. This enhanced stacking would, in turn, promote more efficient charge transport, leading to higher charge carrier mobility. rsc.org Conversely, a polymorph with a more twisted molecular conformation and greater intermolecular spacing would likely exhibit reduced electronic coupling and consequently lower mobility. researchgate.net

The impact of polymorphism would also extend to the optical properties of this compound. The absorption and emission spectra of a solid-state sample are highly dependent on the aggregation state of the molecules. Different packing motifs in various polymorphs would lead to shifts in the absorption and fluorescence spectra due to differences in intermolecular excitonic coupling.

Although detailed experimental data on this compound polymorphs is scarce, theoretical calculations could provide valuable insights. Density Functional Theory (DFT) calculations have been employed to characterize the electronic ground and excited states of this compound in solution, revealing changes in molecular planarity upon excitation. nih.gov Similar computational approaches could be used to predict the stable crystal structures of this compound and to calculate the electronic coupling between molecules in different packing arrangements, thereby estimating their relative charge transport capabilities.

In the broader context of indigo-related compounds, the arrangement of molecules is known to be crucial. For example, the interaction of indigo and this compound with clay minerals in Maya blue demonstrates how the solid-state environment dictates the final color and stability of the pigment. researchgate.netresearchgate.net This underscores the principle that the solid-state structure, including potential polymorphic variations, is key to the material's properties.

Viii. Conclusion and Future Research Directions

Advancements in Dehydroindigo Synthesis and Derivative Design

The progression from laboratory curiosity to a versatile chemical platform hinges on the development of robust and targeted synthetic methodologies. Historically, this compound has been viewed as a product of indigo (B80030) oxidation, often formed during the heating process involved in creating hybrid pigments. researchgate.net However, its characterization as a reactive compound whose synthesis can be challenging highlights a significant bottleneck in the field. researchgate.net